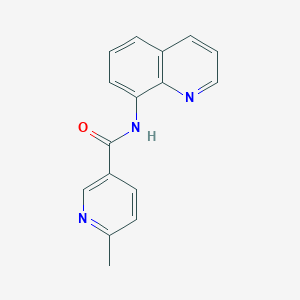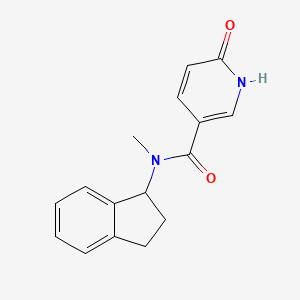
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, commonly known as DPI, is a chemical compound that has been used in scientific research for several years. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a critical role in the production of reactive oxygen species (ROS) in the body.
作用机制
DPI works by inhibiting the activity of NADPH oxidase, an enzyme that catalyzes the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. By blocking this enzyme, DPI reduces the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide, which can lead to a range of physiological effects, including decreased inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPI have been studied extensively in vitro and in vivo. In vitro studies have shown that DPI can inhibit the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in a variety of cell types, including neutrophils, macrophages, and endothelial cells. In vivo studies have shown that DPI can reduce inflammation, oxidative stress, and improve vascular function in animal models.
实验室实验的优点和局限性
One of the main advantages of DPI is its potency as an inhibitor of NADPH oxidase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, DPI does have some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
未来方向
There are several areas of future research that could be explored using DPI. One area of interest is the role of NADPH oxidase in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of DPI as a therapeutic agent for inflammatory diseases such as arthritis and asthma. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DPI in complex biological systems.
In conclusion, DPI is a chemical compound that has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. Its potency as an inhibitor of this enzyme makes it a useful tool for studying the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in the body. While DPI has some limitations for lab experiments, its potential applications in future research are significant.
合成方法
The synthesis of DPI involves the reaction of 2,3-dihydro-1H-inden-1-amine with ethyl 2-oxo-4-methyl-1,2-dihydropyridine-3-carboxylate in the presence of acetic acid. The resulting compound is then treated with methyl iodide to yield DPI. This method has been used successfully to synthesize DPI in large quantities for scientific research purposes.
科学研究应用
DPI has been used extensively in scientific research to study the role of NADPH oxidase in various biological processes. It has been shown to inhibit the production of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide in a variety of cell types, including neutrophils, macrophages, and endothelial cells. This inhibition has been linked to a number of physiological effects, including decreased inflammation, reduced oxidative stress, and improved vascular function.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18(16(20)12-7-9-15(19)17-10-12)14-8-6-11-4-2-3-5-13(11)14/h2-5,7,9-10,14H,6,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAWSGSPKWNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-6-oxo-1H-pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

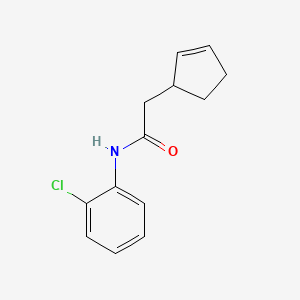
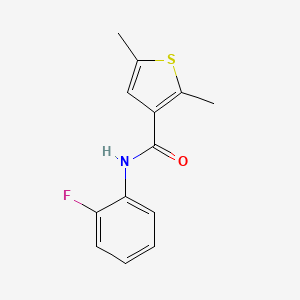
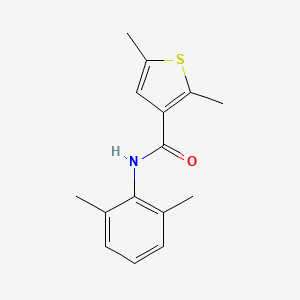
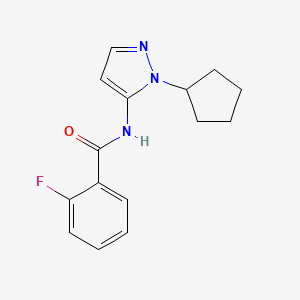
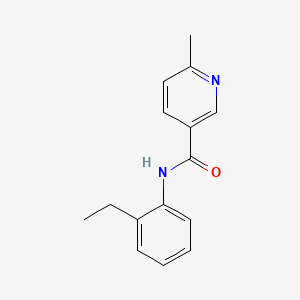
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
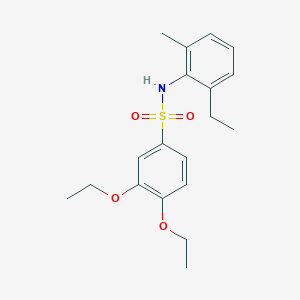
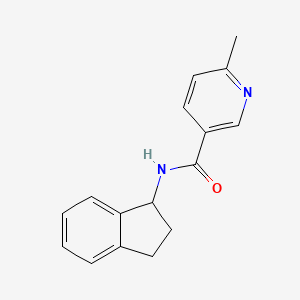
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)
